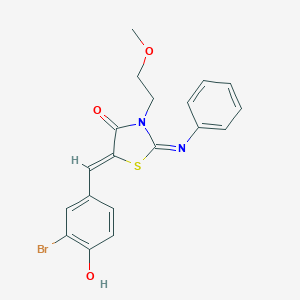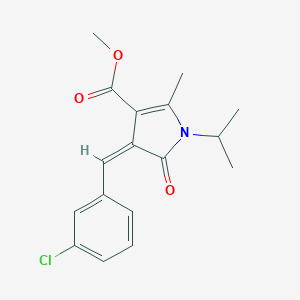
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent.
Wirkmechanismus
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide exerts its anti-tumor effects by inhibiting the activity of bromodomain-containing proteins, specifically BRD4. These proteins play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of cancer. By inhibiting BRD4, this compound disrupts the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer. In addition, this compound has been found to reduce the expression of genes that are involved in inflammation, which is a hallmark of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide in lab experiments is its specificity for bromodomain-containing proteins, which allows for targeted inhibition of gene expression. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide could focus on its potential as a therapeutic agent for specific types of cancer, as well as its potential use in combination with other cancer treatments. Additionally, further studies could investigate the effects of this compound on non-cancerous cells and its potential as a treatment for inflammatory diseases. Finally, research could focus on developing more efficient methods for administering this compound in vivo.
Synthesemethoden
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves a multistep process that begins with the reaction of 2-bromo-4,5-dimethylphenylboronic acid and 4-(4-methoxy-2-methylphenyl)-2-bromobenzaldehyde. This reaction produces an intermediate product that is then subjected to a Suzuki coupling reaction with 4-bromo-2-methylphenylboronic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and pancreatic cancer. This compound has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C20H24BrNO2 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
N-(2-bromo-4,5-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide |
InChI |
InChI=1S/C20H24BrNO2/c1-13-11-18(21)19(12-14(13)2)22-20(23)7-5-6-16-8-9-17(24-4)10-15(16)3/h8-12H,5-7H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
WJYIQTPLVAFXDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CCCC2=C(C=C(C=C2)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CCCC2=C(C=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)

![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306617.png)
![2-{5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306619.png)
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306621.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306622.png)
![2-(5-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306623.png)
![methyl 4-[4-(allyloxy)benzylidene]-1-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B306625.png)
